molecular formula C8H20O2Si B1585084 Diethoxydiethylsilane CAS No. 5021-93-2

Diethoxydiethylsilane

Cat. No. B1585084
CAS RN: 5021-93-2
M. Wt: 176.33 g/mol
InChI Key: ZMAPKOCENOWQRE-UHFFFAOYSA-N
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Description

Diethoxydiethylsilane is a chemical compound with the molecular formula C8H20O2Si . It is also known by the name Diethyldiethoxysilane .


Synthesis Analysis

Diethoxydiethylsilane can be synthesized through various methods. One such method involves the polycondensation of diethoxydimethylsilane (DEDMS) in an active medium containing an excess of acetic acid . The process selectivity could be well managed only if water was generated in the reaction mixture .


Molecular Structure Analysis

The molecular weight of Diethoxydiethylsilane is 176.3287 . The IUPAC Standard InChI is InChI=1S/C8H20O2Si/c1-5-9-11(7-3,8-4)10-6-2/h5-8H2,1-4H3 .


Chemical Reactions Analysis

Diethoxydiethylsilane is useful for blocking hydroxyl and amino groups in organic synthesis reactions . This silylating step allows subsequent reactions to be carried out which would be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .


Physical And Chemical Properties Analysis

Diethoxydiethylsilane is a liquid at 20 degrees Celsius . It has a boiling point of 157 °C and a specific gravity of 0.86 . It is stored under inert gas and is moisture sensitive .

Scientific Research Applications

Medicine and Healthcare

  • Polyethylene Surface Modifications : Research by Kręgiel and Niedzielska (2014) explored the impact of various organosilanes, including dimethoxydimethylsilane, on bacterial cell attachment and biofilm formation on polyethylene surfaces, a material commonly used in medicine. The study found that certain organosilanes exhibited antiadhesive and antibacterial characteristics, which could be significant for medical applications (Kręgiel & Niedzielska, 2014).

Nutrition Research

  • Metabolic Fingerprinting : A study by Palau-Rodriguez et al. (2020) used a metabolomics approach to understand the metabolic changes in women with obesity following a lifestyle intervention. This research utilized advanced techniques like UPLC-Q-Exactive-MS/MS, potentially involving organosilane-based stationary phases in chromatography, to identify metabolites related to obesity (Palau-Rodriguez et al., 2020).

  • Omics Technologies in Nutrition : Zhang et al. (2008) discussed the role of novel omics technologies, including nutrimetabolomics, in nutrition research. These technologies, which may use organosilanes in their analytical methods, offer insights into the relationship between nutrition and metabolism (Zhang et al., 2008).

Safety And Hazards

Diethoxydiethylsilane is classified as a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and is toxic to aquatic life . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Shifting to chlorine-free synthetic methods has become a relevant direction and does not require any additional reasoning . The use of alkoxysilanes is considered as they allow for the synthesis of polysiloxanes via the Piers–Rubinsztajn reaction .

properties

IUPAC Name

diethoxy(diethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20O2Si/c1-5-9-11(7-3,8-4)10-6-2/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMAPKOCENOWQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CC)(CC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063680
Record name Silane, diethoxydiethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyldiethoxysilane

CAS RN

5021-93-2
Record name Diethyldiethoxysilane
Source CAS Common Chemistry
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Record name Diethoxydiethylsilane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, diethoxydiethyl-
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Record name Silane, diethoxydiethyl-
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Record name Diethoxydiethylsilane
Source European Chemicals Agency (ECHA)
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Record name DIETHOXYDIETHYLSILANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Zielinski, M Trommer, W Sander - Organometallics, 1999 - ACS Publications
… The formation of diethoxydiethylsilane 28a with two ethyl substituents at silicon indicates a major rearrangement in the precursor molecule with the formation of two new C−C bonds. …
Number of citations: 10 pubs.acs.org
K WADA, M EGASHIRA - Journal of the Ceramic Society of Japan, 1998 - jstage.jst.go.jp
Dipping a sintered Pd/SnO 2 sensor in a diethoxydimethylsilane sol solution, followed by calcination at 600 C, resulted in a considerable enhancement of gas sensitivity to H 2 but a …
Number of citations: 11 www.jstage.jst.go.jp
T Jin, S Inoue, K Machida, G Adachi - Journal of alloys and compounds, 1998 - Elsevier
… In this paper, we define the ORMOSIL matrix derived from diethoxydiethylsilane (DEDMS) and tetraethoxysilane (TEOS) as SiO 2 /Si(CH 3 ) 2 O, from diethoxydiphenylsilane (DEDPS) …
Number of citations: 37 www.sciencedirect.com
D Cooper - 1964 - search.proquest.com
The addition, reaction of silicon hydrides with fluoro-olefins is a convenient method for the preparation of fluoroalkylsilicon compounds, A study of the free radical addition reaction of …
Number of citations: 0 search.proquest.com
S Ipert - academia.edu
… As far as the mechanical properties measured by the breaking length are concerned, the mixture of the trialkoxysilane with a dialkoxysilane such as diethoxydiethylsilane does not bring …
Number of citations: 0 www.academia.edu
SE Varjosaari - 2018 - huskiecommons.lib.niu.edu
Hydrosilatrane is an easily synthesized, stable, solid silane which can be made into an efficient reducing agent in the presence of a Lewis base, by taking advantage of the properties of …
Number of citations: 0 huskiecommons.lib.niu.edu
K Ito, T Ibaraki - Bulletin of the Chemical Society of Japan, 1988 - journal.csj.jp
The formation of charge-transfer complexes of iodine and of iodine monobromide with alcohols and alkoxysilanes has been established spectroscopically, and the formation constants …
Number of citations: 5 www.journal.csj.jp
Z Lu, L Fan, Z Wu, H Zhang, Y Liao, D Zheng… - Biomass and …, 2015 - Elsevier
The catalytic performance of acidic ionic liquids (AIL) containing HSO 4 − anion and acidic-functionalized imidazolium cations for biomass liquefaction was firstly investigated in …
Number of citations: 38 www.sciencedirect.com
K Binnemans - Chemical reviews, 2009 - ACS Publications
The photoluminescence properties of rare-earth (lanthanide) compounds have been fascinating researchers for decades. 1-14 An attractive feature of luminescent lanthanide …
Number of citations: 555 pubs.acs.org
神哲郎, ジンテツロウ - 1997 - ir.library.osaka-u.ac.jp
The work of this thesis has been carried out under the guidance of Professor Dr. Gin-ya Adachi at Department of Applied Chemistry, Faculty of Engineering, Osaka University. The object …
Number of citations: 4 ir.library.osaka-u.ac.jp

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